molecular formula C11H9FN2O B13200740 4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

Cat. No.: B13200740
M. Wt: 204.20 g/mol
InChI Key: URGTYJPSKOZYGR-UHFFFAOYSA-N
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Description

4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (CAS 1344313-03-6) is a high-purity chemical building block supplied for advanced research and development. This compound features a benzaldehyde core strategically functionalized with a fluorine atom and a 1-methyl-1H-pyrazol-3-yl group, making it a valuable scaffold in medicinal chemistry and drug discovery . With the molecular formula C 11 H 9 FN 2 O and a molecular weight of 204.20 g/mol, it is characterized by its high complexity . This benzaldehyde derivative is primarily used as a key synthetic intermediate. Its reactive aldehyde group allows for further functionalization through condensation and nucleophilic addition reactions, enabling the construction of more complex molecules . The incorporation of both a fluorinated aromatic ring and a nitrogen-containing heterocycle is a common strategy in the design of bioactive compounds, as these motifs are frequently found in molecules with various pharmacological activities . Research into similar structural frameworks has shown potential in the development of inhibitors for specific biological pathways, such as the Hedgehog signaling pathway, which is a target in oncology research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

4-fluoro-3-(1-methylpyrazol-3-yl)benzaldehyde

InChI

InChI=1S/C11H9FN2O/c1-14-5-4-11(13-14)9-6-8(7-15)2-3-10(9)12/h2-7H,1H3

InChI Key

URGTYJPSKOZYGR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=C(C=CC(=C2)C=O)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

Detailed Synthetic Routes

Pyrazole Ring Formation

The pyrazole moiety is commonly synthesized by condensation of hydrazine derivatives with β-diketones or β-ketoesters. Specifically, methylhydrazine reacts with appropriate precursors under acidic or basic conditions to yield 1-methylpyrazole derivatives. This step is crucial for generating the heterocyclic core with the methyl substitution on the nitrogen atom.

Formylation of the Aromatic Ring

The aldehyde group is introduced via formylation methods such as the Vilsmeier-Haack reaction. This involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to generate an electrophilic species that reacts with the aromatic ring to install the formyl group at the desired position.

Representative Synthetic Procedure

A typical synthetic sequence reported involves:

  • Preparation of 1-methyl-1H-pyrazole-3-yl intermediate via methylhydrazine condensation with a β-diketone.
  • Coupling of the pyrazole intermediate with a fluorinated benzene derivative under palladium-catalyzed cross-coupling conditions or nucleophilic aromatic substitution.
  • Final formylation of the aromatic ring through Vilsmeier-Haack reaction to yield this compound.

Industrial and Continuous Flow Synthesis

Advanced synthetic methods for industrial scale production include continuous flow chemistry, which enhances reaction control, safety, and scalability. Continuous flow reactors allow precise temperature and reagent control, improving yield and purity. Purification techniques such as crystallization and chromatography are employed to isolate the final product with high purity.

Characterization Techniques

The synthesized compound is characterized using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    Proton (^1H) NMR shows distinct signals for aromatic protons, aldehyde proton (~10 ppm), and pyrazole protons. Fluorine coupling patterns are evident in both ^1H and ^19F NMR spectra.

  • Mass Spectrometry (MS):
    Confirms molecular weight (204.20 g/mol) and molecular ion peaks consistent with the expected structure.

  • Infrared Spectroscopy (IR):
    Characteristic aldehyde C=O stretch near 1700 cm^-1 and aromatic C-F stretches.

Summary Table: Key Synthetic Steps and Conditions

Step Reagents/Conditions Purpose Notes
Pyrazole ring formation Methylhydrazine, β-diketone, acidic/basic Formation of 1-methylpyrazole Reaction at room temperature or reflux
Fluorine introduction Selectfluor or electrophilic fluorinating agent Para-fluorination of aromatic ring Mild conditions to preserve aldehyde
Formylation (Vilsmeier-Haack) DMF, POCl3, low temperature Introduction of aldehyde group Often performed last to avoid side reactions
Purification Chromatography, crystallization Isolation of pure compound Required for research or industrial use

Research Findings and Applications

The pyrazole-containing benzaldehyde derivatives show promising biological activities, including antibacterial and anti-inflammatory properties. The fluorine atom modulates lipophilicity and metabolic stability, enhancing pharmaceutical potential. Research emphasizes the importance of synthetic route optimization to achieve high purity and yield for downstream applications in drug discovery.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluoro group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target .

Comparison with Similar Compounds

4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Structural Differences : Lacks the fluorine atom at the 4-position of the benzaldehyde ring.
Key Data :

Property Value Source
CAS RN 179055-27-7
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.20 g/mol
Melting Point 97.5–99°C
Purity (Commercial Availability) 97% (Thermo Scientific)

Functional Implications :

  • May exhibit lower metabolic stability compared to the fluorinated analog due to reduced electron-withdrawing effects.

4-Fluoro-3-[2-(morpholin-4-yl)pyrimidin-5-yl]benzaldehyde (65f)

Structural Differences : Replaces the pyrazole group with a morpholine-substituted pyrimidine ring.
Key Data :

Property Value Source
Molecular Formula C₁₆H₁₅FN₄O₂
Molecular Weight 288 g/mol (MS [M+H]⁺)
Synthesis Yield 96%

Functional Implications :

  • The pyrimidine-morpholine moiety enhances hydrogen-bonding capacity and bulkiness, likely improving target binding in medicinal applications (e.g., as a VAP-1 inhibitor) .
  • Fluorine’s presence may enhance membrane permeability compared to non-fluorinated analogs.

Pyrazole-Carbaldehyde Derivatives

Examples :

3-Methyl-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4, Similarity: 0.81)

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS 25016-12-0, Similarity: 0.76)

Structural Differences : Aldehyde group directly attached to the pyrazole ring instead of a benzaldehyde backbone.
Key Implications :

  • Lower molecular weights (e.g., C₅H₆N₂O for 3-methyl derivative) may improve solubility but limit aromatic interactions in biological systems .

Chromatographic Behavior

  • Fluorine substitution likely alters retention times in reverse-phase chromatography. For example, benzaldehyde derivatives show capacity factors (k') ~1.1 on ODS columns, but fluorinated analogs may deviate due to polar interactions .

Biological Activity

4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde, a compound characterized by its unique pyrazole structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities, supported by relevant research findings and case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C11H9FN2O
  • Molecular Weight: 204.2 g/mol
  • CAS Number: 1344313-03-6

Antibacterial Activity

Research indicates that compounds containing the pyrazole moiety often exhibit significant antibacterial properties. A study evaluating various pyrazole derivatives demonstrated that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. Specifically, the compound exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as an antibacterial agent.

Compound Target Bacteria MIC (µg/mL)
This compoundStaphylococcus aureus75
Escherichia coli100
Pseudomonas aeruginosa125

Antifungal Activity

The antifungal activity of this compound has also been investigated. In vitro tests showed that it could inhibit the growth of various fungal strains, including Candida albicans. The observed activity was dose-dependent, with effective concentrations leading to significant reductions in fungal viability.

Fungal Strain Inhibition Zone (mm) Concentration (µg/mL)
Candida albicans1850
Aspergillus niger15100

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The compound demonstrated IC50 values that suggest it could be a candidate for further development as an anti-inflammatory drug.

Enzyme IC50 (µM)
COX-10.05
COX-20.02

Case Studies

  • Study on Antimicrobial Properties
    A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial properties. The results indicated that the presence of fluorine in the structure enhanced the antibacterial activity against resistant strains of bacteria, making it a promising candidate for further research in drug development.
  • Inflammation Model Testing
    In vivo studies using animal models of inflammation showed that administration of the compound resulted in reduced swelling and pain compared to control groups. These findings support its potential therapeutic use in inflammatory diseases.

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